molecular formula C30H50O B1671676 Glutinol CAS No. 545-24-4

Glutinol

Cat. No. B1671676
CAS RN: 545-24-4
M. Wt: 426.7 g/mol
InChI Key: HFSACQSILLSUII-ISSAZSKYSA-N
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Description

Glutinol is a triterpenoid compound . It has a molecular formula of C30H50O, an average mass of 426.717 Da, and a monoisotopic mass of 426.386169 Da .


Synthesis Analysis

Glutinol synthase (EC 5.4.99.49) is an enzyme that catalyzes the formation of Glutinol . This enzyme is found in Kalanchoe daigremontiana and also produces traces of other triterpenoids .


Molecular Structure Analysis

The molecular structure of Glutinol consists of 85 bonds, including 35 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol . The molecular docking results showed that as compared to other selected genes, CYP19A1 showed significant interaction with glutinol, with a binding energy of −10.1795 kJ/mol .


Chemical Reactions Analysis

Network pharmacology was used to investigate Glutinol’s mechanism of action . The BindingDB Database was utilized to discover probable Glutinol target genes after ADMET analysis .


Physical And Chemical Properties Analysis

Glutinol has a molecular weight of 426.730 and an elemental analysis of C, 84.44; H, 11.81; O, 3.75 . The ADMET analysis of Glutinol indicates that it possesses all drug likeness properties .

Scientific Research Applications

1. Network Pharmacology and Molecular Docking

  • Summary of Application: Glutinol, a triterpenoid compound, was investigated using network pharmacology to understand its mechanism of action . The study aimed to provide insights into the potential use of glutinol in drug development and use .
  • Methods of Application: The chemical formula of glutinol was searched in the PubChem database. The BindingDB Database was utilized to discover probable glutinol target genes after ADMET analysis with the pkCSM software. DAVID tools were also used to perform Gene Ontology (GO) enrichment analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of target genes .
  • Results: The study found that glutinol has good biological activity and drug utilization. A total of 32 target genes were discovered. These target genes are linked to carcinogenesis, diabetes, inflammatory response, and other biological processes .

2. Anti-mitotic Activities

  • Summary of Application: The study investigated the anti-mitotic activities of Glutinol extracted from the bark of Uvaria rufa Blume .
  • Methods of Application: The bark samples of U. rufa were air-dried for three months without exposure to sunlight. The samples were ground in a blender, then, soaked in CH 2 Cl 2 and in ethanol for three days and then, filtered .
  • Results: Glutinol and ethanolic extract exhibited anti-mitotic activity (18.33 % and 18.93 %, respectively), comparable to methotrexate (19.07 %), a well-known anti-cancer drug .

3. Inhibition of Ovarian Cancer Cell Proliferation

  • Summary of Application: The study investigated the effects of Glutinol on the proliferation of human ovarian cancer cells .
  • Results: Glutinol exerted significant growth-inhibitory effects on human OVACAR3 cells. The IC50 of glutinol against human OVACAR3 cells was 6 μM, while the IC50 against normal SV40 cells was 60 μM .

Safety And Hazards

During combustion, Glutinol may emit irritant fumes . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek immediate medical attention .

Future Directions

Glutinol has good biological activity and drug utilization, and it can be useful in drug development and use . It has been suggested that Glutinol might be of potential benefit in the treatment of ovarian cancer .

properties

IUPAC Name

(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSACQSILLSUII-ISSAZSKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202902
Record name D:B-Friedoolean-5-en-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutinol

CAS RN

545-24-4
Record name Glutinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D:B-Friedoolean-5-en-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
SM De Farias Freire, JA Da Silva Emim… - Phytotherapy …, 1993 - Wiley Online Library
The analgesic, antiinflammatory and antipyretic activities of the water (WE) and ethanolic (EE) extracts of Scoparia dulcis L. were tested in mice and rats. Both extracts (0.5 and 1 g/kg) po…
Number of citations: 117 onlinelibrary.wiley.com
SI Alzarea, S Qasim, AM Uttra, YH Khan, FA Aljoufi… - Processes, 2022 - mdpi.com
… to investigate glutinol’s mechanism. The chemical formula of glutinol was searched in the … The BindingDB Database was utilized to discover probable glutinol target genes after ADMET …
Number of citations: 7 www.mdpi.com
SA Adebayo, LJ Shai, JN Eloff - Asian Pacific journal of tropical medicine, 2017 - Elsevier
Objective To investigate the anti-inflammatory activity of different fractions and glutinol (isolated compound), using nitric oxide synthase and cyclooxygenase (COX) inhibition as an …
Number of citations: 19 www.sciencedirect.com
M Sandhu, HM Irfan, L Arshad, A Ullah, SA Shah, H Ali - NeuroToxicology, 2023 - Elsevier
… that freidelin and glutinol are safe for parenteral administration. Glutinol administration with … the neuro-protective effects of friedelin and glutinol via modulating the capase-3 and PARP-…
Number of citations: 3 www.sciencedirect.com
Y Chen, J Li - Tropical Journal of Pharmaceutical Research, 2021 - ajol.info
… to the glutinol-induced antiproliferative effects on human OVACAR3 cells. Moreover, glutinol … Conclusion: Glutinol exerted potent anticancer effects against human ovarian cancer. Thus, …
Number of citations: 2 www.ajol.info
AB Alimboyoguen, KAD Castro-Cruz, CC Shen… - INDIAN JOURNAL OF …, 2023 - ijper.org
… , structure elucidation and anti-mitotic activity of glutinol (Figure 1), a pentacyclic triterpene, … with glutinol obtained from the dichloromethane extract of the plant. Although, glutinol was …
Number of citations: 0 www.ijper.org
SMF Freire, L Torres, NF Roque, C Souccar… - Memórias do Instituto …, 1991 - SciELO Brasil
… may be explained by an anti-inflammatory activity probably related to the triterpene Glutinol … Similarly, in animals pretreated with Glutinol (30 mg/kg, po) writhings induced by acetic acid …
Number of citations: 43 www.scielo.br
M Gaertner, L Müller, JF Roos, G Cani, ARS Santos… - Phytomedicine, 1999 - Elsevier
… Conventional chromatographic procedures led to the isolation of moretenone, glutinol, ~-sitosterol … Either glutinol or moretenone exhibited marked analgesic action against acetic acid …
Number of citations: 115 www.sciencedirect.com
RSG Olea, LMB Torres, LC Roque… - Magnetic resonance in …, 1994 - Wiley Online Library
… Recently, glutinol was proved to be responsible for the antiinflammatory activity of this plant.* In order to establish the presence of … data,3 we measured and analysed the chemical …
SMB Castaneda, ES Alvarenga, AJ Demuner… - Structural Chemistry, 2020 - Springer
… triterpene alcohol, named glutinol. This is the first time the isolation of glutinol is described from this … The calculated ROA spectra for glutinol (S configuration for the carbon bonded to the …
Number of citations: 9 link.springer.com

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